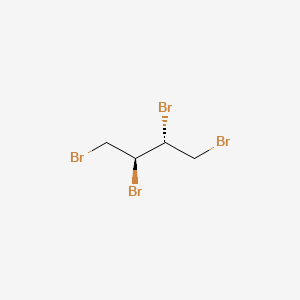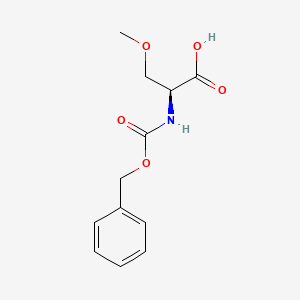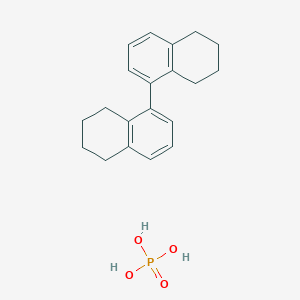
Methyl 2-benzylisoindoline-5-carboxylate
Übersicht
Beschreibung
“Methyl 2-benzylisoindoline-5-carboxylate” is a chemical compound with the molecular formula C17H17NO2 . It has a molecular weight of 267.32 .
Synthesis Analysis
The synthesis of “Methyl 2-benzylisoindoline-5-carboxylate” involves several steps. One method involves the use of poly (methylhydrosiloxane) in ethanol at room temperature . Another method involves the use of N-Bromosuccinimide, sodium bicarbonate, (E)-3,3’- (diazene-1,2-diyl)bis (2-methylpropanenitrile), and triethylamine in tetrachloromethane and toluene .Molecular Structure Analysis
The molecular structure of “Methyl 2-benzylisoindoline-5-carboxylate” is represented by the formula C17H17NO2 .Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-benzylisoindoline-5-carboxylate” are complex and involve several steps. For instance, one reaction involves the use of poly (methylhydrosiloxane) in ethanol at room temperature . Another reaction involves the use of N-Bromosuccinimide, sodium bicarbonate, (E)-3,3’- (diazene-1,2-diyl)bis (2-methylpropanenitrile), and triethylamine in tetrachloromethane and toluene .Physical And Chemical Properties Analysis
“Methyl 2-benzylisoindoline-5-carboxylate” is a yellow to brown solid . It has a molecular weight of 267.33 and a molecular formula of C17H17NO2 . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“Methyl 2-benzylisoindoline-5-carboxylate” is a chemical compound that can be used in various chemical reactions. It can serve as a building block in the synthesis of more complex molecules .
Drug Development
Indole derivatives, such as “Methyl 2-benzylisoindoline-5-carboxylate”, have shown potential in drug development. They have been found to exhibit various biologically vital properties, which could be beneficial in the treatment of different types of disorders in the human body .
Biological Research
“Methyl 2-benzylisoindoline-5-carboxylate” could be used in biological research, particularly in studies related to cell biology. Indole derivatives play a significant role in cell biology .
Pharmacological Studies
Indole derivatives have shown potential in pharmacological studies. They have been found to exhibit various biologically vital properties, which could be beneficial in the treatment of different types of disorders in the human body .
Research in Intestinal and Liver Diseases
Indole derivatives, such as “Methyl 2-benzylisoindoline-5-carboxylate”, have shown potential in research related to intestinal and liver diseases. They have been found to exhibit various biologically vital properties, which could be beneficial in the treatment of these diseases .
Heterocyclic Chemistry
“Methyl 2-benzylisoindoline-5-carboxylate” could be used in heterocyclic chemistry, a branch of organic chemistry that deals with the synthesis, properties, and applications of heterocyclic compounds .
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 2-benzylisoindoline-5-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Methyl 2-benzylisoindoline-5-carboxylate may also interact with various targets.
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes for Methyl 2-benzylisoindoline-5-carboxylate remain to be elucidated.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including Methyl 2-benzylisoindoline-5-carboxylate, may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that Methyl 2-benzylisoindoline-5-carboxylate may have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For Methyl 2-benzylisoindoline-5-carboxylate, it is known to be a yellow to brown solid and is stored at temperatures between 2-8°C . .
Eigenschaften
IUPAC Name |
methyl 2-benzyl-1,3-dihydroisoindole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-17(19)14-7-8-15-11-18(12-16(15)9-14)10-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXLSDRIKBTOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CN(C2)CC3=CC=CC=C3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-benzylisoindoline-5-carboxylate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Aminothiazol-4-yl)carboxymethyleneaminooxy]-2-methylpropionic acid](/img/structure/B1632149.png)
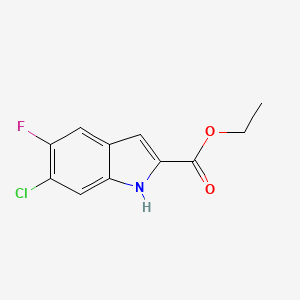
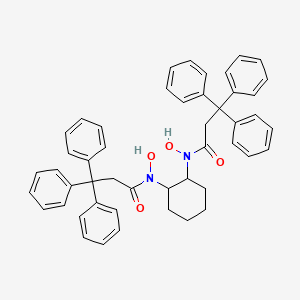
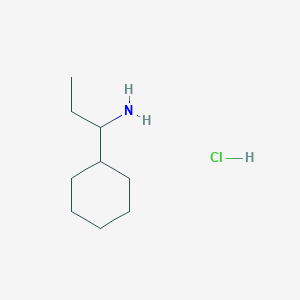

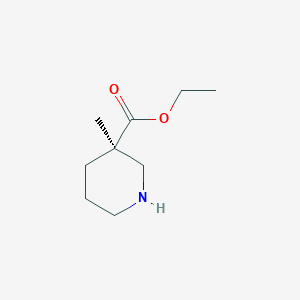
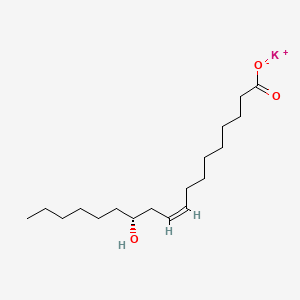
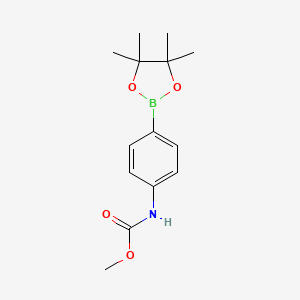
![3-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1632178.png)


